Divergent Chemoselectivity: Cyclocarbonylation vs. Hydroesterification with Vinyl Acetate
In a direct head-to-head comparison, isopropenyl acetate and vinyl acetate were subjected to identical palladium(II)-catalyzed carbonylation conditions. The two enol esters diverged completely in their reaction pathways. Isopropenyl acetate uniquely underwent cyclocarbonylation to produce a cyclic dioxolanone, whereas vinyl acetate gave an acyclic α-hydroesterification product [1].
| Evidence Dimension | Product Selectivity (Reaction Pathway) |
|---|---|
| Target Compound Data | 46% yield of 2-methoxy-2,5,5-trimethyl-1,3-dioxolan-4-one (cyclocarbonylation) |
| Comparator Or Baseline | 56% yield of methyl 2-acetoxypropionate (α-hydroesterification) for vinyl acetate |
| Quantified Difference | Isopropenyl acetate yields a unique cyclic structure not obtainable from vinyl acetate under these conditions, representing a 100% divergence in product type. |
| Conditions | Pd(II) catalyst, methanol solvent, 150 atm CO (IPA) or 250 atm CO (VA), 100°C. |
Why This Matters
This difference proves isopropenyl acetate enables access to specific complex molecular architectures that are simply not accessible using the cheaper and more common vinyl acetate.
- [1] K. Kudo et al., HYDROCARBONYLATION OF ENOL ESTERS CATALYZED BY A PALLADIUM(II) COMPLEX, Bulletin of the Chemical Society of Japan, 1996, 69(5), pp. 1337-1345. View Source
